N-(2-Fluoro-5-pyrimidinyl)formamide
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Overview
Description
N-(2-Fluoropyrimidin-5-yl)formamide is a chemical compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
The synthesis of N-(2-Fluoropyrimidin-5-yl)formamide typically involves the reaction of 2-fluoropyrimidine with formamide under specific conditions. The process may include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
N-(2-Fluoropyrimidin-5-yl)formamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(2-Fluoropyrimidin-5-yl)formamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: It may be used in studies involving nucleic acids and their analogs.
Medicine: Pyrimidine derivatives, including N-(2-Fluoropyrimidin-5-yl)formamide, are investigated for their potential antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-Fluoropyrimidin-5-yl)formamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its potential antiviral and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(2-Fluoropyrimidin-5-yl)formamide can be compared with other pyrimidine derivatives, such as:
5-Fluorouracil: A well-known anticancer drug that inhibits thymidylate synthase.
2-Fluoropyrimidine: A precursor in the synthesis of various fluorinated pyrimidine derivatives.
N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide: Another pyrimidine derivative with potential antiviral properties.
N-(2-Fluoropyrimidin-5-yl)formamide is unique due to its specific fluorine substitution, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
56621-94-4 |
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Molecular Formula |
C5H4FN3O |
Molecular Weight |
141.10 g/mol |
IUPAC Name |
N-(2-fluoropyrimidin-5-yl)formamide |
InChI |
InChI=1S/C5H4FN3O/c6-5-7-1-4(2-8-5)9-3-10/h1-3H,(H,9,10) |
InChI Key |
DPZGQQWWQDUSGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)F)NC=O |
Origin of Product |
United States |
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